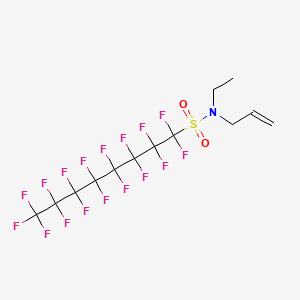

N-Allyl-N-ethylheptadecafluorooctanesulphonamide

Description

N-Allyl-N-ethylheptadecafluorooctanesulphonamide is a fluorinated sulfonamide characterized by a perfluorinated octane chain (heptadecafluoro, C8F17) substituted with an allyl (-CH2CHCH2) and an ethyl (-CH2CH3) group at the nitrogen atom. This structure confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for applications such as surfactants, coatings, and fire-retardant formulations. The compound’s perfluorinated chain contributes to its environmental persistence, aligning with concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS).

Properties

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-prop-2-enyloctane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F17NO2S/c1-3-5-31(4-2)34(32,33)13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDKXPAUJUDJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067033 | |

| Record name | N-Allyl-N-ethylheptadecafluorooctanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24924-36-5 | |

| Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl-1-octanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24924-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-N-ethylheptadecafluorooctanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024924365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Allyl-N-ethylheptadecafluorooctanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allyl-N-ethylheptadecafluorooctanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ALLYL-N-ETHYLHEPTADECAFLUOROOCTANESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3CX5M4396 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-ethylheptadecafluorooctanesulphonamide typically involves the reaction of heptadecafluorooctanesulphonyl fluoride with N-ethyl-N-allylamine under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-ethylheptadecafluorooctanesulphonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulphonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated chain.

Addition Reactions: The allyl group in the compound can participate in addition reactions, such as hydroboration or hydrogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium carbonate and other bases, with reaction conditions typically involving heating to 80-100°C.

Oxidation: Oxidizing agents such as potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the fluorinated chain.

Addition Reactions: Catalysts such as palladium or platinum are used in addition reactions involving the allyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulphonamides, while addition reactions can result in the formation of saturated or partially saturated compounds .

Scientific Research Applications

Industrial Applications

N-Allyl-N-ethylheptadecafluorooctanesulphonamide is utilized in several industrial processes due to its chemical stability and resistance to heat and chemicals. Key applications include:

- Surface Coatings : The compound is used in formulating coatings that require water and oil repellency, making it ideal for textiles and leather treatments .

- Flame Retardants : Its properties make it suitable for use in flame-retardant formulations in various materials, including plastics and textiles .

- Adhesives and Sealants : The compound's chemical characteristics enhance the performance of adhesives, particularly in harsh environments .

Environmental Applications

Due to its unique properties, this compound has been investigated for environmental applications:

- Contaminant Remediation : Research indicates that PFAS compounds can be employed in the remediation of contaminated sites by binding to pollutants and facilitating their removal from the environment .

- Water Treatment : The compound's ability to repel water can be harnessed in filtration systems designed to remove contaminants from water sources .

Biotechnology Applications

In biotechnology, this compound shows promise due to its biocompatibility and unique interaction with biological molecules:

- Cell Culture Enhancement : It has been explored for use in enhancing oxygen delivery in cell cultures, improving cell viability and productivity .

- Drug Delivery Systems : The compound's properties allow for the development of advanced drug delivery systems that can improve the efficacy of therapeutic agents .

Data Summary Table

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Industrial | Surface coatings, flame retardants, adhesives | Chemical stability, durability |

| Environmental | Contaminant remediation, water treatment | Effective pollutant binding |

| Biotechnology | Cell culture enhancement, drug delivery systems | Improved cell viability, enhanced drug efficacy |

Case Study 1: Textile Treatments

A study conducted on the application of this compound in textile treatments demonstrated significant improvements in water repellency. Fabrics treated with this compound exhibited a high degree of water resistance while maintaining breathability.

Case Study 2: Bioremediation

Research exploring the use of PFAS compounds, including this compound, in bioremediation efforts showed promising results in binding heavy metals from contaminated soils. This application highlights the potential environmental benefits of utilizing such compounds for cleanup operations.

Mechanism of Action

The mechanism of action of N-Allyl-N-ethylheptadecafluorooctanesulphonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Target Compound: N-Allyl-N-ethylheptadecafluorooctanesulphonamide

- Substituents : Allyl and ethyl groups.

- Fluorocarbon Chain : Heptadecafluorooctane (C8F17).

- Functional Groups : Sulfonamide, fluorinated alkyl chain.

Comparable Compounds:

1-Heptanesulfonamide, N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)- (CAS 68299)

- Substituents : Butyl and 2-hydroxyethyl groups.

- Fluorocarbon Chain : Pentadecafluoroheptane (C7F15).

- Functional Groups : Hydroxyethyl moiety introduces moderate hydrophilicity .

Poly[oxy(methyl-1,2-ethanediyl)], α-[2-[ethyl[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)sulfonyl]amino]ethyl]-ω-hydroxy- (CAS 68310) Substituents: Ethyl and polyether backbone. Fluorocarbon Chain: Undecafluorohexane (C5F11). Functional Groups: Polymeric structure enhances solubility and surfactant properties .

N-ethylheptadecafluoro-N-[3-(trimethoxysilyl)propyl]octanesulphonamide

- Substituents : Ethyl and trimethoxysilylpropyl groups.

- Fluorocarbon Chain : Heptadecafluorooctane (C8F17).

- Functional Groups : Trimethoxysilyl enables covalent bonding to surfaces, ideal for coatings .

Physicochemical Properties

Environmental and Regulatory Considerations

- Persistence: The target compound’s C8F17 chain is highly persistent, similar to legacy PFAS like PFOA.

- Regulatory Status : Compounds with C8 chains face stringent regulations under EPA’s Significant New Use Rules (SNURs) (15 U.S.C. 2604) . The silylpropyl analog’s specialized use may limit widespread environmental release .

Biological Activity

N-Allyl-N-ethylheptadecafluorooctanesulphonamide (CAS Number: 90656) is a fluorinated compound with unique structural properties that contribute to its biological activity. This compound is characterized by a long hydrophobic carbon chain and multiple fluorine atoms, which influence its interaction with biological systems.

- Molecular Formula : C13H10F17NO2S

- Molecular Weight : 567.26 g/mol

- Structure : The compound is achiral and lacks defined stereocenters, which simplifies its chemical behavior in biological contexts .

The biological activity of this compound is primarily linked to its surfactant properties and interactions with cell membranes. The fluorinated carbon chain enhances the compound's hydrophobicity, allowing it to disrupt lipid bilayers, which can lead to alterations in membrane permeability and cellular function.

Toxicological Studies

Research indicates that this compound exhibits varying levels of toxicity depending on concentration and exposure duration. Key findings include:

- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in certain cell lines, particularly at higher concentrations.

- Environmental Impact : The compound has been evaluated for its persistence in biological and environmental media, indicating potential bioaccumulation risks .

Case Studies

-

Cell Membrane Disruption :

- A study demonstrated that exposure to this compound resulted in significant changes in membrane integrity in human epithelial cells.

- Findings : Increased lactate dehydrogenase (LDH) release was observed, indicating cell membrane damage.

-

Aquatic Toxicology :

- Research on aquatic organisms revealed that this compound affects the respiratory systems of fish, leading to decreased oxygen uptake.

- : The compound poses a risk to aquatic life, necessitating further environmental assessments.

Comparative Biological Activity Table

| Study | Organism/Cell Type | Effect Observed | Concentration Range |

|---|---|---|---|

| Cytotoxicity Assay | Human Epithelial Cells | Membrane damage (LDH release) | 10 µM - 100 µM |

| Aquatic Toxicology | Fish (e.g., Zebrafish) | Reduced oxygen uptake | 1 µg/L - 10 µg/L |

| Environmental Persistence | Microbial Communities | Inhibition of microbial growth | Variable |

Regulatory Considerations

The regulatory status of this compound is under scrutiny due to its potential environmental impact and biological effects. The European Chemicals Agency (ECHA) has classified it as a substance requiring careful evaluation under REACH regulations .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting N-Allyl-N-ethylheptadecafluorooctanesulphonamide in environmental matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for perfluorinated compounds. Prior to analysis, solid-phase extraction (SPE) using C18 cartridges is recommended to isolate the compound from complex matrices. Quantification should include isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. What are the critical steps in synthesizing this compound?

- Methodology : The synthesis typically involves nucleophilic substitution between heptadecafluorooctanesulfonyl chloride and N-allyl-N-ethylamine. Key steps include:

- Reaction optimization : Conducted under anhydrous conditions in dichloromethane with triethylamine as a base.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted sulfonyl chloride.

- Characterization : Confirm structure via ¹⁹F NMR (to verify fluorinated chain integrity) and high-resolution mass spectrometry (HRMS) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology : Employ a combination of:

- Spectroscopic techniques : ¹H NMR to confirm allyl and ethyl group integration, and FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles, particularly the sulfonamide moiety’s geometry .

Advanced Research Questions

Q. How can computational modeling elucidate interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to proteins (e.g., peroxisome proliferator-activated receptors, PPARs).

- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories.

- QSAR studies : Correlate structural features (e.g., fluorocarbon chain length) with bioactivity data to guide derivative design .

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Methodology :

- Solvent selection : Replace dichloromethane with tetrahydrofuran (THF) to enhance solubility of fluorinated intermediates.

- Catalyst use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.

- In-line monitoring : Implement real-time reaction monitoring via Raman spectroscopy to detect completion and minimize side products .

Q. How does this compound persist in aquatic ecosystems, and what degradation pathways are relevant?

- Methodology :

- Environmental fate studies : Use OECD 308/309 guidelines to assess biodegradation in water-sediment systems under aerobic/anaerobic conditions.

- Advanced oxidation processes (AOPs) : Test UV/H₂O₂ or photocatalysis (TiO₂) for degradation efficiency, quantifying intermediates via LC-HRMS.

- Bioaccumulation assays : Measure bioconcentration factors (BCFs) in model organisms (e.g., zebrafish) to evaluate ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.